![molecular formula C18H14N2O3S B2443749 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide CAS No. 681157-42-6](/img/structure/B2443749.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTB belongs to the class of chromeno-thiazole compounds, which have been reported to possess various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Scientific Research Applications
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide derivatives have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit cancer cell proliferation by disrupting DNA replication processes .
- The chromeno-thiazolyl core possesses antioxidant activity. Scientists have investigated its potential to scavenge free radicals and protect cells from oxidative stress .
- Some derivatives of this compound exhibit antimicrobial properties. They have been evaluated against bacteria and fungi, suggesting their potential as antimicrobial agents .
- Researchers have investigated the analgesic properties of chromeno-thiazolyl derivatives. These compounds may have pain-relieving effects, making them interesting candidates for pain management .
- The 4H-chromene scaffold has attracted attention due to its biological and medicinal activities. It is relevant in treating neurological diseases such as Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome .
- The synthesis of chromeno-thiazolyl derivatives has been achieved using 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate as an acidic ionic liquid catalyst. This greener approach offers advantages like short reaction times, good yields, and simple purification techniques .
Anticancer Activity
Antioxidant Properties
Antimicrobial Agents
Analgesic Effects
Neurological Applications
Biocompatible Ionic Liquid Catalysts
Mechanism of Action
Target of Action
Compounds with similar structures, such as chromone and thiazole derivatives, have been reported to exhibit various pharmacological activities, including anti-inflammatory , antimicrobial , and antitumor effects . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and DNA, depending on the specific biological context.
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets through a variety of mechanisms, including inhibition of enzyme activity, modulation of receptor signaling, and interference with dna replication .
Biochemical Pathways
Given the reported pharmacological activities of similar compounds, it is likely that this compound may influence a variety of biochemical pathways, potentially including inflammatory signaling pathways, microbial metabolic pathways, and cancer-related signaling pathways .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys . The bioavailability of these compounds can be influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
Based on the known activities of similar compounds, it can be hypothesized that this compound may exert its effects by modulating the activity of its targets, leading to changes in cellular signaling and function .
Action Environment
The action, efficacy, and stability of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the individual’s physiology . For example, the compound’s solubility and stability can be affected by the pH and temperature of the environment, while its efficacy can be influenced by the presence of other compounds that may compete for the same targets .
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-13-8-4-3-7-12(13)17(21)20-18-19-16-11-6-2-5-9-14(11)23-10-15(16)24-18/h2-9H,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKHPMOSTSDATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide |
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